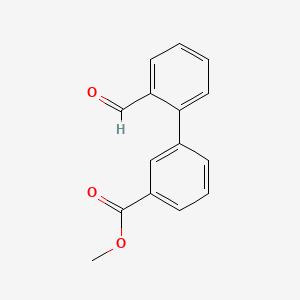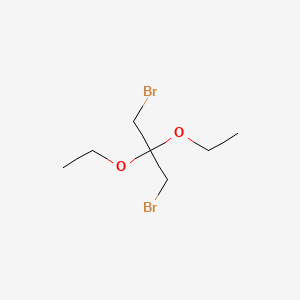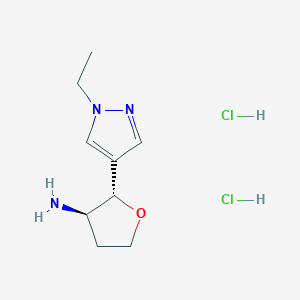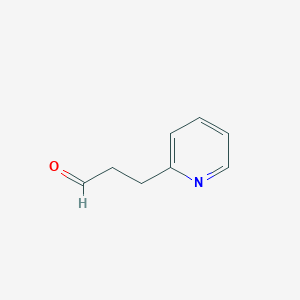
3-(Pyridin-2-YL)propanal
概要
説明
3-(Pyridin-2-YL)propanal is an organic compound with the molecular formula C8H9NO. It is characterized by a pyridine ring attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
作用機序
Target of Action
It’s structurally similar to 3-pyridinepropionic acid, which is commonly used as a ligand to make coordination polymers . Coordination polymers are networks of metal ions or clusters held together by organic ligands, and they have a wide range of applications in catalysis, gas storage, and drug delivery.
Mode of Action
This involves the donation of a pair of electrons from the pyridine nitrogen to a metal ion, forming a stable complex .
Biochemical Pathways
Plant aminoaldehyde dehydrogenases have been shown to oxidize a wide range of nitrogenous heterocyclic aldehydes . This suggests that 3-(Pyridin-2-YL)propanal could potentially be metabolized by similar enzymes, leading to changes in cellular redox status and energy metabolism.
Result of Action
Given its potential to form coordination complexes, it could potentially alter the activity of metalloproteins or influence metal homeostasis within cells .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions that could interact with the compound. For instance, the presence of metal ions could influence the compound’s ability to form coordination complexes .
生化学分析
Biochemical Properties
3-(Pyridin-2-YL)propanal plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with aldehyde dehydrogenases, which are enzymes responsible for the oxidation of aldehydes to carboxylic acids . These interactions are essential for the metabolic processing of aldehydes within cells. The compound’s ability to act as a substrate for these enzymes highlights its importance in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by acting as a substrate for key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to aldehyde dehydrogenases, facilitating the oxidation of aldehydes to carboxylic acids . This binding interaction is crucial for the compound’s role in metabolic pathways. Furthermore, this compound can modulate enzyme activity, either inhibiting or activating specific enzymes, which in turn affects cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenases . These enzymes catalyze the oxidation of this compound to its corresponding carboxylic acid, which can then enter various metabolic cycles. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its biochemical effects . The localization and accumulation of this compound within specific cellular compartments are essential for its function and activity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, enabling it to participate in various biochemical reactions and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
3-(Pyridin-2-YL)propanal can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with propanal in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the reaction and improve the overall production rate .
化学反応の分析
Types of Reactions
3-(Pyridin-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.
Major Products
Oxidation: 3-(Pyridin-2-YL)propanoic acid.
Reduction: 3-(Pyridin-2-YL)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
3-(Pyridin-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of coordination polymers and other advanced materials
類似化合物との比較
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Pyridinepropionic acid
- 3-(4-Pyridinyl)propanoic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-(Pyridin-2-YL)propanal is unique due to its combination of an aldehyde group and a pyridine ring, which provides a versatile platform for various chemical reactions and applications. Its ability to form coordination complexes and undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
特性
IUPAC Name |
3-pyridin-2-ylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6-7H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYPSHVDSAPASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


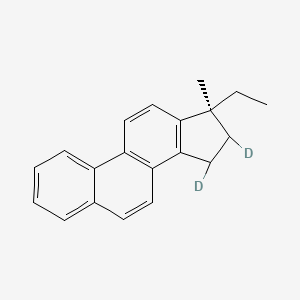
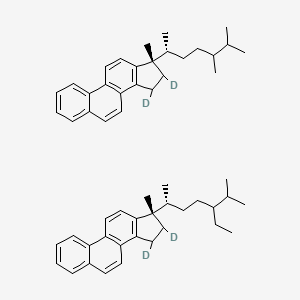


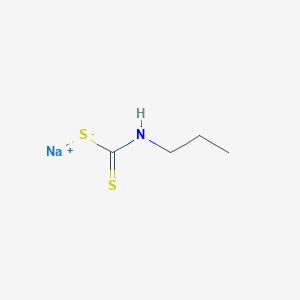
![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)
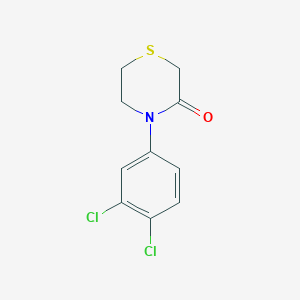
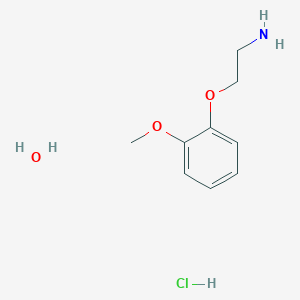
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)

